molecular formula C30H27N3O2S2 B12020666 (5Z)-3-(4-Methylbenzyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 623935-35-3

(5Z)-3-(4-Methylbenzyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12020666
CAS No.: 623935-35-3
M. Wt: 525.7 g/mol
InChI Key: GCQRKYXYZSYIKH-IMRQLAEWSA-N
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Description

The compound “(5Z)-3-(4-Methylbenzyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone core, substituted with various aromatic groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidinones typically involves the cyclization of thiosemicarbazones with α-haloketones or α-haloesters. For the compound , the synthetic route may involve the following steps:

    Formation of Thiosemicarbazone: Reacting a thiosemicarbazide with an appropriate aldehyde or ketone to form a thiosemicarbazone intermediate.

    Cyclization: The thiosemicarbazone intermediate undergoes cyclization with an α-haloketone or α-haloester under basic conditions to form the thiazolidinone ring.

    Substitution: Introducing the aromatic substituents through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of such compounds may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and automated synthesis techniques may also be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiazolidinone ring can lead to the formation of thiazolidines.

    Substitution: Aromatic substitution reactions can introduce different functional groups to the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or nitrating agents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Introduction of various functional groups like nitro, halogen, or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, thiazolidinones are known for their antimicrobial and anti-inflammatory properties. This compound may exhibit similar activities, making it a potential candidate for drug development.

Medicine

In medicine, thiazolidinones have been studied for their anticancer properties. The compound’s ability to interact with biological targets may make it useful in developing new therapeutic agents.

Industry

Industrially, thiazolidinones can be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of thiazolidinones typically involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects. The aromatic substituents may enhance binding affinity and specificity to the target.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(4-Methylbenzyl)-5-{[1-phenyl-3-(4-methoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-(4-Methylbenzyl)-5-{[1-phenyl-3-(4-ethoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The unique combination of aromatic substituents in the compound provides distinct chemical and biological properties. The presence of the propoxy group may enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets.

Properties

CAS No.

623935-35-3

Molecular Formula

C30H27N3O2S2

Molecular Weight

525.7 g/mol

IUPAC Name

(5Z)-3-[(4-methylphenyl)methyl]-5-[[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H27N3O2S2/c1-3-17-35-26-15-13-23(14-16-26)28-24(20-33(31-28)25-7-5-4-6-8-25)18-27-29(34)32(30(36)37-27)19-22-11-9-21(2)10-12-22/h4-16,18,20H,3,17,19H2,1-2H3/b27-18-

InChI Key

GCQRKYXYZSYIKH-IMRQLAEWSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C)C5=CC=CC=C5

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C)C5=CC=CC=C5

Origin of Product

United States

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